molecular formula C14H15NO3S2 B2843978 N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1020970-16-4

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2843978
CAS No.: 1020970-16-4
M. Wt: 309.4
InChI Key: IWAOMEQLIPWIQI-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is an organic compound that features a phenylethyl group, a thiophene ring, and a sulfonylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the reaction of 2-thiophenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group.

    N-(2-phenylethyl)-2-(furan-2-ylsulfonyl)acetamide: Contains a furan ring instead of a thiophene ring.

    N-(2-phenylethyl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of the thiophene ring and the sulfonylacetamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylethyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c16-13(11-20(17,18)14-7-4-10-19-14)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAOMEQLIPWIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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